Abediterol is identified by its chemical formula and has been documented in various chemical databases, including PubChem and BenchChem. It is classified under organic compounds due to its complex structure and pharmacological properties.
The synthesis of Abediterol involves a multi-step process that requires careful control of reaction conditions to optimize yield and purity. Key steps in the synthesis include:
Additional methods such as hydroformylation and alkylation are employed to construct its complex structure, utilizing reagents like rhodium for hydroformylation and phase-transfer catalysts for O-alkylation .
Abediterol's molecular structure can be represented using the following data:
C1=CC=C(C=C1)C(COCCCCCCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F
This structure indicates significant functional groups that contribute to its biological activity, particularly in terms of receptor selectivity and affinity.
Abediterol can undergo various chemical reactions, including:
These reactions are pivotal in exploring potential derivatives that may enhance therapeutic efficacy or reduce side effects.
Abediterol acts primarily through selective activation of beta-2 adrenergic receptors located on airway smooth muscle cells. Upon binding to these receptors, it activates adenylyl cyclase, leading to increased cyclic adenosine monophosphate levels. This cascade results in relaxation of airway smooth muscle by reducing intracellular calcium levels and promoting bronchodilation. The mechanism also involves interactions with other signaling pathways that modulate airway responsiveness .
Abediterol exhibits several notable physical and chemical properties:
These properties are critical for formulating effective pharmaceutical preparations that ensure optimal delivery and efficacy in clinical settings.
Abediterol is primarily applied in respiratory medicine as a treatment option for asthma and chronic obstructive pulmonary disease. Its long-acting formulation allows for once-daily dosing, enhancing patient compliance compared to other beta-agonists that require more frequent administration. Furthermore, ongoing research is exploring its use in combination therapies with inhaled corticosteroids to improve therapeutic outcomes against airway inflammation .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3